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molecular formula C17H14N2O B8703649 1-methyl-3,5-diphenylpyridazin-4(1H)-one CAS No. 59591-31-0

1-methyl-3,5-diphenylpyridazin-4(1H)-one

Cat. No. B8703649
M. Wt: 262.30 g/mol
InChI Key: QGLNQEZZNQLZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03967952

Procedure details

A 1 g. portion of the product of Example 4 was dissolved in 10 ml. of pyridine and heated under reflux for 4 hours with 1 g. of P2S5. The solution was then poured into ice water and stirred for 30 minutes. The precipitate was recovered by filtration and crystallized from hexane-isopropyl alcohol. The yield was 1 g. of 1-methyl-3,5-diphenyl-4(1H)-pyridazinethione, m.p. 122°-23°C., which was identified by infrared, nuclear magnetic resonance and ultraviolet analyses, and by mass spectrometry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5](=O)[C:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:3]1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:22]>N1C=CC=CC=1>[CH3:1][N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5](=[S:22])[C:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(C(=C1)C1=CC=CC=C1)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours with 1 g
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from hexane-isopropyl alcohol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1N=C(C(C(=C1)C1=CC=CC=C1)=S)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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